molecular formula C17H24N4O7 B12337271 1-Cyclohexylpiperidine;2,4,6-trinitrophenol CAS No. 41225-70-1

1-Cyclohexylpiperidine;2,4,6-trinitrophenol

Cat. No.: B12337271
CAS No.: 41225-70-1
M. Wt: 396.4 g/mol
InChI Key: RWHBFQRWUAXBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves the reaction of 1-cyclohexylpiperidine with 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure the safe handling of 2,4,6-trinitrophenol due to its explosive nature. Industrial production methods for 2,4,6-trinitrophenol involve the nitration of phenol with a mixture of nitric acid and sulfuric acid, followed by purification processes to obtain the desired product .

Chemical Reactions Analysis

1-Cyclohexylpiperidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexylpiperidine;2,4,6-trinitrophenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a starting material for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The piperidine moiety in 1-cyclohexylpiperidine may interact with specific receptors or enzymes, contributing to its overall mechanism of action .

Comparison with Similar Compounds

1-Cyclohexylpiperidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

41225-70-1

Molecular Formula

C17H24N4O7

Molecular Weight

396.4 g/mol

IUPAC Name

1-cyclohexylpiperidine;2,4,6-trinitrophenol

InChI

InChI=1S/C11H21N.C6H3N3O7/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,1-10H2;1-2,10H

InChI Key

RWHBFQRWUAXBMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.